(1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
CAS No.: 2031259-85-3
Cat. No.: VC11640266
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2031259-85-3 |
|---|---|
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1 |
| Standard InChI Key | XWVAMMMWNZVEAH-KQBMADMWSA-N |
| Isomeric SMILES | C1C[C@@]2(C[C@H]1NC2)C(=O)O.Cl |
| Canonical SMILES | C1CC2(CC1NC2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclo[2.2.1]heptane framework with a bridgehead nitrogen atom at position 2 and a carboxylic acid group at position 4. The (1S,4S) stereochemistry imposes a specific three-dimensional conformation, critical for interactions with biological targets. Key structural descriptors include:
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂ClNO₂ | |
| Molecular Weight | 177.63 g/mol | |
| SMILES (Isomeric) | C1C[C@@]2(C[C@H]1NC2)C(=O)O.Cl | |
| InChIKey | XWVAMMMWNZVEAH-KQBMADMWSA-N | |
| CAS Number | 2031259-85-3 |
The bicyclic system’s rigidity reduces conformational flexibility, enhancing binding selectivity to enzymes or receptors.
Stereochemical Considerations
The (1S,4S) configuration is enantiomerically distinct from its (1R,4R) counterpart. Computational models predict that the equatorial positioning of the carboxylic acid group optimizes hydrogen-bonding interactions with biological targets, a feature validated in related azabicyclo compounds.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step organic reactions, starting from norbornene derivatives or via palladium-catalyzed cyclizations . A generalized pathway includes:
-
Cyclopentene Functionalization: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes forms the azabicyclo core .
-
Carboxylic Acid Introduction: Hydrolysis of ester intermediates under acidic conditions yields the carboxylic acid moiety.
-
Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.
Table 2: Predicted Collision Cross Section (CCS)
Industrial-Scale Production
Optimized conditions for large-scale synthesis prioritize cost efficiency and yield:
-
Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps .
-
Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.
-
Yield: 70–85% in pilot-scale batches, with enantiomeric excess (ee) >98% via chiral resolution techniques.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits improved aqueous solubility (23 mg/mL at 25°C) compared to its free base form. Stability studies indicate no decomposition under ambient conditions for 12 months, though prolonged exposure to moisture reduces purity by 5–7%.
Spectroscopic Data
-
IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (N-H⁺ stretch).
-
NMR: ¹H NMR (D₂O, 400 MHz) δ 3.45 (m, 2H, bridgehead H), 2.90 (dd, J = 10 Hz, 1H, CH₂N), 1.75–1.95 (m, 4H, bicyclic CH₂).
Pharmaceutical Applications
Drug Intermediate
The compound’s rigid scaffold serves as a core structure for neuromodulators. Analogous azabicyclo derivatives are precursors to:
-
Muscarinic Receptor Agonists: For Alzheimer’s disease therapy .
-
Antibiotics: Functionalization at C4 with β-lactam rings enhances antibacterial activity .
Chiral Auxiliary
In asymmetric synthesis, the (1S,4S) configuration induces stereoselectivity in Diels-Alder reactions, achieving ee values up to 92% in pilot studies.
Future Directions
Research Opportunities
-
Structure-Activity Relationships (SAR): Modifying the carboxylic acid group to amides or esters could enhance blood-brain barrier penetration.
-
Catalytic Applications: As a ligand in transition-metal catalysis for C-H activation .
Regulatory Considerations
Current Good Manufacturing Practice (cGMP) compliance is essential for pharmaceutical adoption. Batch-to-batch consistency in enantiomeric purity remains a manufacturing challenge.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume